Aminocyanoacetic acid

Description

Contextualization within Amino Acid Chemistry and Prebiotic Studies

Aminocyanoacetic acid is intrinsically linked to the fundamental questions of how life's building blocks, amino acids, may have formed on early Earth. It is considered a potential precursor to glycine (B1666218), the simplest proteinogenic amino acid. researchgate.net The study of its formation and hydrolysis provides crucial insights into the plausible chemical pathways that could have led to the emergence of life. researchgate.netfigshare.com

In the realm of prebiotic chemistry, the "Strecker synthesis" is a widely recognized mechanism for the formation of amino acids from simple starting materials like aldehydes, ammonia (B1221849), and hydrogen cyanide. wikipedia.orgmasterorganicchemistry.com this compound is a key intermediate in variations of this synthesis. researchgate.net Theoretical calculations have shown that the hydrolysis of this compound to form glycine has a lower energy barrier compared to the direct hydrolysis of aminoacetonitrile (B1212223), another proposed precursor. figshare.com This suggests that the formation of glycine through this compound might have been a more favorable pathway in a moist, prebiotic environment. figshare.com

Research Trajectories and Academic Significance

The academic significance of this compound extends beyond its role in prebiotic chemistry. Its derivatives are valuable intermediates in various synthetic applications. For instance, esters of this compound are utilized in the synthesis of heterocyclic compounds like imidazoles and purines, which are fundamental components of nucleic acids. annualreviews.org This highlights its importance in the laboratory synthesis of biologically relevant molecules.

Furthermore, research has explored the use of this compound and its derivatives in the synthesis of modified peptides and other complex organic structures. rsc.org The presence of the reactive cyano group allows for a variety of chemical transformations, making it a versatile tool for organic chemists. researchgate.net The study of its properties and reactions continues to open new avenues in synthetic chemistry and drug discovery. researchgate.net

Below is a table summarizing the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₄N₂O₂ |

| Molecular Weight | 100.08 g/mol |

| IUPAC Name | 2-amino-2-cyanoacetic acid |

| CAS Number | 57570-05-5 |

| Density | 1.427 g/cm³ |

| Boiling Point | 332.6ºC at 760 mmHg |

| Flash Point | 154.9ºC |

(Data sourced from PubChem and ChemSrc) nih.govchemsrc.com

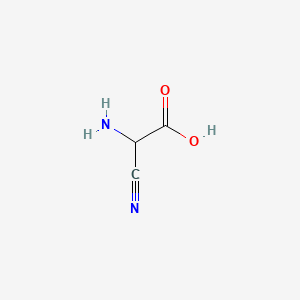

Structure

2D Structure

3D Structure

Properties

CAS No. |

57570-05-5 |

|---|---|

Molecular Formula |

C3H4N2O2 |

Molecular Weight |

100.08 g/mol |

IUPAC Name |

2-amino-2-cyanoacetic acid |

InChI |

InChI=1S/C3H4N2O2/c4-1-2(5)3(6)7/h2H,5H2,(H,6,7) |

InChI Key |

RQMFZXWHCJWDQQ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Aminocyanoacetic Acid

Prebiotic and Extraterrestrial Formation Mechanisms

Scientific investigations into the origins of life have identified aminocyanoacetic acid as a potential precursor to simple amino acids like glycine (B1666218). Theoretical models and computational studies have explored its formation under conditions mimicking the primitive Earth and the interstellar medium (ISM).

Hydrolysis Pathways from Nitrile Precursors (e.g., Amino Acetonitrile)

One of the most studied prebiotic routes to glycine involves the hydrolysis of nitrile-containing precursors. researchgate.net Ab initio theoretical calculations have been employed to study the hydrolysis of both amino acetonitrile (B52724) and this compound as potential steps in the natural synthesis of glycine. figshare.comresearchgate.net These studies indicate that in an aqueous environment, the formation of glycine from these precursors is more plausible than in anhydrous conditions. researchgate.netfigshare.com

The hydrolysis of the nitrile group of amino acetonitrile to form an amide, and subsequently a carboxylic acid, is a key proposed pathway. researchgate.net However, computational studies have revealed that the direct hydrolysis of amino acetonitrile has a significant energy barrier. figshare.comncl.edu.tw A comparative analysis of the potential energy surfaces shows that the hydrolysis of this compound itself actually proceeds with a lower energy barrier compared to the direct hydrolysis of amino acetonitrile. figshare.comresearchgate.netncl.edu.tw This suggests that once formed, this compound is a more readily hydrolyzable intermediate on the path to other amino acids. The crucial step in this hydrolysis process is identified as the transfer of a hydrogen atom from a water molecule to the nitrogen atom of the nitrile group. researchgate.netfigshare.com

Comparative Energy Barriers for Hydrolysis

| Compound | Calculated Energy Barrier for Hydrolysis (kcal/mol) |

|---|---|

| Amino Acetonitrile | 52.38 |

| This compound | 46.11 |

Interstellar Medium Reaction Models and Energetics

The formation of amino acid precursors is not limited to planetary environments; it is also theorized to occur in the interstellar medium (ISM), particularly on the surfaces of icy dust grains. researchgate.net Precursors such as aminoacetonitrile (B1212223) have been detected in the ISM. researchgate.net While gas-phase reactions to form these molecules often face high energy barriers, the icy surfaces of interstellar grains can act as catalysts, facilitating reactions. researchgate.netresearchgate.net

For instance, the gas-phase reaction of methylenimine (CH₂NH) with hydrogen cyanide (HCN) to form aminoacetonitrile has high-energy transition states, making it unlikely under ISM conditions. researchgate.net However, theoretical models show that on a model icy grain surface, the presence of water molecules can facilitate the reaction through a proton relay mechanism, resulting in a very considerable reduction in the energy barrier. researchgate.net Specifically, the reaction involving the HCN isomer, HNC, with methylenimine is found to have a very low free-energy barrier at 50 K, making it a feasible route to aminoacetonitrile in the ISM. researchgate.net The subsequent hydrolysis of these nitrile precursors, including the potential formation and hydrolysis of this compound, is considered a plausible pathway for the extraterrestrial delivery of amino acids to early Earth. nasa.gov The presence of γ-radiation in cosmic rays can also provide the energy to drive chemical reactions of simple molecules like methane, water, and ammonia (B1221849), leading to the formation of more complex organic molecules, including amino acid precursors. chemistryviews.org

Key Interstellar Reactions and Energetics

| Reaction | Environment | Energetic Feasibility |

|---|---|---|

| HNCH₂ + HCN → H₂NCH₂CN | Gas Phase | High energy barriers (23–33 kcal/mol), considered unfeasible. researchgate.net |

| H₂NCH₂CN + H₂O → Glycinamide | Gas Phase | High energy barrier (~52 kcal/mol), considered unfeasible. researchgate.net |

| CH₂NH + HNC → H₂NCH₂CN | Icy Grain Surface Model | Low free-energy barrier (<1 kcal/mol at 50K), considered feasible. researchgate.net |

Laboratory and Industrial Synthetic Strategies

In contrast to prebiotic formation, laboratory and industrial syntheses of this compound and its derivatives are well-defined processes designed for efficiency and yield. These methods typically involve the transformation of functionalized cyanoacetic acid derivatives.

Reductive Amination of Hydroxyiminocyanoacetic Acid Esters

A common industrial-scale process for producing this compound derivatives involves reductive amination. wikipedia.orglibretexts.org This strategy often begins with a cyanoacetic acid ester. google.com The process can be summarized in two main steps:

Nitrosation: The cyanoacetic acid ester is treated with an alkali metal nitrite (B80452) to form the corresponding hydroxyiminocyanoacetic acid ester. google.com This intermediate is an oxime, which is a key substrate for the subsequent reduction.

Reduction: The hydroxyiminocyanoacetic acid ester is then reduced to form the this compound ester. google.com This step is a classic example of reductive amination, where the C=N bond of the oxime is converted to a C-N single bond of the primary amine. wikipedia.org The resulting this compound ester can be isolated as a salt (e.g., tosyl salt) to improve its stability or used directly in subsequent reactions. google.com

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a primary method for the reduction step in the synthesis of this compound. nih.gov This process involves reacting the hydroxyiminocyanoacetic acid ester with hydrogen gas in the presence of a metal catalyst. Various catalytic systems have been employed for this transformation.

The choice of catalyst is crucial for the efficiency of the reaction. Common catalysts include:

Platinum-based catalysts: Platinum on a carbon support (Pt/C) is an effective catalyst for the hydrogenation of hydroxyiminocyanoacetic acid esters under hydrogen pressure at room temperature. google.com

Raney Nickel: Commercial Raney nickel catalysts are also used for the hydrogenation of nitroso- or oximino-cyanoacetic acid to produce this compound. google.com

The process is carefully controlled to prevent over- or under-hydrogenation. google.com Following the hydrogenation, the this compound ester can be converted to other derivatives, such as aminocyanacetamide, by reacting it with ammonia. google.com

Catalysts for Hydrogenation of Hydroxyiminocyanoacetic Acid Esters

| Catalyst System | Support | Typical Conditions |

|---|---|---|

| Platinum (Pt) | Carbon (C) | Hydrogen pressure (e.g., 10 bar), Room Temperature. google.com |

| Raney Nickel | N/A | Hydrogenation conditions. google.com |

Multicomponent Reaction Approaches Involving Cyanoacetic Acid Derivatives

Cyanoacetic acid and its derivatives, such as esters and amides, are highly versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs). nih.govresearchgate.netnih.gov MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. organic-chemistry.org While this compound is noted as a useful reagent and intermediate itself, its parent structure, cyanoacetic acid, is a key component in several named MCRs. researchgate.net

For example, cyanoacetic acid has been used as the acid component in the Ugi reaction, a four-component reaction that is a powerful tool for assembling complex heterocyclic scaffolds and peptidomimetics. ensta-paris.frmdpi.com Similarly, derivatives like malononitrile (B47326) and cyanoacetic esters are fundamental starting materials in the Gewald three-component reaction, which is widely used to synthesize 2-aminothiophenes. mdpi.com These reactions showcase the synthetic potential of the cyanoacetic acid framework, allowing for the rapid generation of molecular diversity from simple precursors. nih.govresearchgate.net

Optimization of Reaction Conditions and Catalytic Systems in Synthesis

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalytic systems. Research has focused on improving yield, purity, and scalability while maintaining cost-effectiveness and operational safety. A significant pathway for producing key intermediates like this compound esters involves a multi-step process that starts with a cyanoacetic acid ester. This process includes nitrosation followed by a critical hydrogenation step, which has been a primary subject of optimization studies. google.com

Research Findings on Hydrogenation Optimization

A notable method for the large-scale preparation of aminocyanoacetamide begins with a cyanoacetic acid ester. This starting material is first nitrosated to yield the corresponding hydroxyiminocyanoacetic acid ester. The subsequent hydrogenation of this intermediate to this compound ester is a crucial step where optimization of the catalyst and reaction parameters is vital for high efficiency. google.com

The hydrogenation is typically performed using hydrogen gas in the presence of a platinum catalyst. The choice of catalyst support and the loading of the platinum are critical factors. Finely powdered carriers such as carbon, aluminum oxide, silicon dioxide, barium sulfate, or potassium carbonate are used, with platinum on carbon (Pt/C) being particularly effective. google.com Studies have shown that a platinum concentration of 3 to 10% by weight on the carbon support is optimal. The amount of the platinum catalyst used is generally between 3 to 30% by weight, more specifically 10 to 15% by weight, relative to the hydroxyiminocyanoacetic acid ester. google.com

Reaction conditions such as pressure and temperature also play a significant role. The hydrogenation can be carried out over a wide pressure range of 1 to 100 bar and a temperature range of 0 to 40°C. However, for optimal results, a pressure of 6 to 10 bar and a temperature around room temperature are preferred. google.com The choice of solvent is also important, with low-boiling point organic solvents like lower aliphatic alcohols (e.g., methanol (B129727), ethanol), lower carboxylic acid esters (e.g., ethyl acetate), or lower carboxylic acids (e.g., acetic acid) being advantageous. google.com The reaction time can vary from 0.5 to 10 hours, depending on the specific pressure, temperature, and amount of catalyst used. google.com A key advantage of this optimized process is the ability to recover the platinum catalyst after the reaction for reuse in subsequent hydrogenation batches. google.com

Theoretical studies have also shed light on the reaction pathways following the formation of this compound. For instance, the hydrolysis of this compound to form glycine has been investigated. Ab initio calculations show that the energy barrier for the direct hydrolysis of the nitrile group of this compound is 46.11 kcal/mol. acs.org However, the presence of a water molecule acting as a catalyst can significantly lower these energy barriers, suggesting that the reaction proceeds more readily in a moist environment compared to anhydrous conditions. acs.orgresearchgate.net

Interactive Data Table: Optimized Conditions for Hydrogenation of Hydroxyiminocyanoacetic Acid Ester

The following table summarizes the optimized parameters for the catalytic hydrogenation of hydroxyiminocyanoacetic acid ester to this compound ester, a key precursor in various synthetic routes. google.com

| Parameter | Optimized Range/Value | Preferred Conditions | Notes |

| Catalyst | Platinum on a carrier | 3-10% Platinum on Carbon (Pt/C) | Other carriers include Al₂O₃, SiO₂, BaSO₄. google.com |

| Catalyst Loading | 3-30 wt% (relative to substrate) | 10-15 wt% | A higher loading can increase reaction rate. google.com |

| Hydrogen Pressure | 1-100 bar | 6-10 bar | Higher pressure can improve hydrogenation efficiency. google.com |

| Temperature | 0-40 °C | Room Temperature | Avoids side reactions and decomposition. google.com |

| Solvent | Low-boiling organic solvents | Methanol, Ethanol, Ethyl Acetate | Facilitates reaction and product isolation. google.com |

| Reaction Time | 0.5-10 hours | Dependent on other parameters | Monitored for reaction completion. google.com |

Following the hydrogenation, the resulting this compound ester can be directly converted to aminocyanoacetamide by reacting it with ammonia. This subsequent step is typically performed in an aqueous ammonia solution (10-40 wt%) at a controlled temperature of -20 to 30°C, with a preferred range of 0 to 5°C. google.com For example, a solution of this compound ethyl ester in methanol can be cooled to 0-5°C, into which ammonia gas is purged for approximately one hour to yield aminocyanoacetamide. chemicalbook.com

Advanced Theoretical and Computational Investigations of Aminocyanoacetic Acid

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental to understanding the step-by-step processes of chemical reactions. By modeling the energy and structure of molecules at the atomic level, researchers can predict reaction pathways and identify the most likely mechanisms.

Ab Initio and Density Functional Theory (DFT) Analyses of Reaction Energetics

Ab initio and Density Functional Theory (DFT) are two cornerstone methods in computational chemistry used to study reaction energetics. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a system based on its electron density. mdpi.com

A key reaction involving aminocyanoacetic acid is its hydrolysis, which is a potential step in the prebiotic synthesis of glycine (B1666218). researchgate.netfigshare.com Theoretical calculations have been performed to study the energy barriers associated with this process. Using both Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels of theory, studies have compared the hydrolysis of this compound (NH₂(CN)CHCOOH) with that of amino acetonitrile (B52724) (NH₂CH₂CN). researchgate.netfigshare.comairitilibrary.com

The calculations revealed that the direct hydrolysis of the nitrile group in this compound has a lower energy barrier than the hydrolysis of amino acetonitrile, suggesting it could be a more favorable pathway under certain conditions. researchgate.netfigshare.comairitilibrary.com These computational models provide insights into the feasibility of such reactions in different environments, like an anhydrous atmosphere versus one with moisture, highlighting the crucial role of water in lowering reaction barriers. researchgate.netfigshare.com

Calculated Energy Barriers for Hydrolysis

| Compound | Reaction | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | Direct Hydrolysis of Nitrile Group | HF/MP2 | 46.11 | researchgate.netfigshare.comairitilibrary.com |

| Amino acetonitrile | Direct Hydrolysis of Nitrile Group | HF/MP2 | 52.38 | researchgate.netfigshare.comairitilibrary.com |

Potential Energy Surface Mapping and Transition State Characterization

A potential energy surface (PES) is a conceptual and mathematical map that represents the energy of a molecule as a function of its geometry. wayne.edugithub.io By mapping the PES, chemists can visualize reaction pathways, identify stable intermediates, and characterize transition states—the highest energy points along a reaction coordinate. wayne.edutaylorandfrancis.com

For the hydrolysis of this compound, ab initio calculations have been used to optimize the structures of all species along the proposed reaction pathways on the potential energy surfaces. researchgate.netfigshare.com This involves locating the transition state structure for each step of the reaction. The characterization of these transition states is crucial as their energy determines the rate of the reaction. taylorandfrancis.com

The potential energy profiles calculated for the formation of glycine from this compound reveal that the process would not occur easily in a dry environment, with energy barriers differing by more than 30 kcal/mol compared to a moist environment. researchgate.netfigshare.com This significant difference underscores the catalytic role of water molecules in facilitating the proton transfer steps necessary for hydrolysis. The mapping of the PES helps to elucidate these detailed mechanisms, which are often difficult to observe experimentally. researchgate.netwayne.edu

Conformational Analysis and Interconversion Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. wikipedia.orgdss.go.th The energy differences between these conformers and the energy barriers for their interconversion determine the molecule's flexibility and its predominant shapes. wikipedia.orgdrugdesign.org

While specific studies focusing exclusively on the conformational analysis of this compound are not widely available, the principles can be understood from studies on similar molecules like amino acids and their derivatives. nih.gov For such molecules, computational methods like ab initio and DFT are used to calculate the energies of different conformers and the transition states that separate them. nih.gov

The energy barriers for interconversion are critical; a low barrier (e.g., ~40 kJ/mol) allows for rapid interconversion, while a high barrier (>80 kJ/mol) can make interconversion at room temperature impossible, potentially leading to separable atropisomers. drugdesign.org For a molecule like this compound, rotations around the C-C and C-N single bonds would lead to various conformers. The relative stability of these conformers would be influenced by factors like intramolecular hydrogen bonding and steric hindrance between the amino, cyano, and carboxylic acid groups. Computational modeling can predict these stabilities and the pathways for interconversion. researchgate.net

Molecular Orbital and Bonding Interactions Studies

Molecular orbital (MO) theory provides a detailed picture of the distribution and energy of electrons in a molecule, which is key to understanding its chemical reactivity and bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

Studies on the hydrolysis of this compound and related nitriles have included analysis of molecular orbital interactions. researchgate.netfigshare.com For instance, in the water-assisted hydrolysis of amino acetonitrile, MO analysis revealed that the crucial step is the transfer of a hydrogen atom from a water molecule to the nitrogen atom of the nitrile group, rather than the initial formation of a C-O bond. researchgate.netfigshare.com This insight is derived from analyzing the overlap and energy of the orbitals of the reactants.

Furthermore, investigations into aminonitriles in general have used ab initio calculations to study the hydrogen-bond acceptor abilities of the amino and cyano nitrogen atoms. nih.gov These studies show that the cyano nitrogen is generally a better hydrogen-bond acceptor, a property influenced by conjugative interactions between the amino group's lone pair and the cyano group. nih.gov This type of analysis, based on MO calculations and the resulting electrostatic potentials, helps to explain the non-covalent interactions that govern molecular recognition and reactivity. nih.gov

Computational Modeling of Catalyzed Transformations

Computational modeling is an invaluable tool for understanding how catalysts accelerate chemical reactions. nih.govrsc.org By simulating the reaction pathway in the presence of a catalyst, researchers can determine how the catalyst lowers the activation energy and influences the reaction's outcome. nih.gov

In the context of this compound's role in prebiotic chemistry, computational studies have explored the catalytic effect of water molecules on its hydrolysis. researchgate.net The calculations show that water can act as a catalyst by forming a hydrogen-bonded bridge, which facilitates proton transfer and significantly reduces the energy barrier for the reaction. researchgate.net

While specific research on the catalyzed transformations of isolated this compound is limited, broader computational studies on related processes, such as the Strecker synthesis of amino acids, provide relevant insights. nih.govresearchgate.net For example, computational analyses of the hydrocyanation step in the Strecker synthesis have elucidated the mechanism of catalysts, showing how they can induce enantioselectivity by creating a chiral environment around the reactants. nih.gov DFT and other quantum mechanical methods are used to model the catalyst-substrate complexes and the transition states of the catalyzed reaction, providing a detailed understanding of the catalytic cycle. nih.govarxiv.org These approaches could be readily applied to study the catalyzed reactions of this compound, such as its decarboxylation or its conversion to other biologically relevant molecules.

Chemical Reactivity and Transformative Mechanisms of Aminocyanoacetic Acid

Hydrolytic Cleavage Mechanisms

The presence of both a nitrile (-CN) and a carboxylic acid amide-like functionality (stemming from its amino acid character) makes aminocyanoacetic acid susceptible to hydrolytic cleavage under both acidic and basic conditions. The mechanisms for the hydrolysis of these two groups differ, and reaction conditions can be tailored to selectively target one over the other.

The hydrolysis of the nitrile group typically proceeds in a two-step manner. In acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon to form a protonated imidic acid intermediate. This intermediate can then tautomerize and undergo further hydrolysis to yield a carboxylic acid, ultimately transforming this compound into aminomalonic acid. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation steps to yield the carboxylic acid. Theoretical studies on related nitriles suggest that the direct hydrolysis of a nitrile group can have a significant energy barrier. researchgate.net

The amide linkage, conceptually present in the amino acid structure, can also undergo hydrolysis. This process is fundamental in peptide chemistry and is well-understood. nih.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen (of the carboxylic acid group), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.netresearchgate.net Base-catalyzed hydrolysis, conversely, involves the attack of a hydroxide ion on the carbonyl carbon. researchgate.net In the context of this compound itself, cleavage of the C-N bond of the amino group is less common than reactions involving the other two functional groups. However, derivatives where the amino group is acylated would be subject to standard amide hydrolysis mechanisms. researchgate.net

The relative rates of hydrolysis of the nitrile versus the carboxylic acid function can be influenced by various factors, including pH, temperature, and the presence of catalysts. researchgate.net In many synthetic applications, the nitrile group is intentionally hydrolyzed to an amide or a carboxylic acid to create precursors for more complex structures. researchgate.net

| Functional Group | Condition | Key Mechanistic Step | Product of Hydrolysis |

| Nitrile (-CN) | Acidic | Protonation of nitrogen, followed by nucleophilic attack by H₂O. researchgate.net | Aminomalonic acid |

| Nitrile (-CN) | Basic | Nucleophilic attack by OH⁻ on the nitrile carbon. | Aminomalonic acid |

| Carboxylic Acid | Acidic | Protonation of carbonyl oxygen, followed by nucleophilic attack by H₂O. researchgate.net | Not a cleavage of the core scaffold |

| Carboxylic Acid | Basic | Nucleophilic attack by OH⁻ on the carbonyl carbon. researchgate.net | Not a cleavage of the core scaffold |

Decarboxylation Pathways and Kinetic Considerations

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction pathway for this compound, particularly upon heating. The molecule's structure is analogous to that of β-keto acids and malonic acids, which are known to undergo relatively facile decarboxylation. masterorganicchemistry.com This reactivity is attributed to the ability to form a stable cyclic transition state.

The mechanism for the decarboxylation of this compound likely proceeds through a concerted, six-membered cyclic transition state, similar to that observed in β-keto acids. masterorganicchemistry.com In this process, the carboxyl hydrogen is transferred to the nitrogen atom of the amino group (or the nitrogen of the cyano group, though less likely), while the C-C bond between the carboxyl group and the alpha-carbon cleaves. This concerted process results in the formation of an enol-like intermediate and carbon dioxide. The intermediate would then tautomerize to the more stable aminoacetonitrile (B1212223).

Kinetic Considerations: The rate of decarboxylation is highly dependent on temperature. The activation energy for the decarboxylation of similar compounds, like β-keto acids, is significantly influenced by the stability of the resulting carbanion or enol intermediate. masterorganicchemistry.com For this compound, the presence of the electron-withdrawing cyano group can stabilize the negative charge that develops on the alpha-carbon during C-C bond cleavage, potentially lowering the activation energy compared to simple amino acids. However, enzyme-catalyzed decarboxylation reactions can be orders of magnitude faster than uncatalyzed processes by stabilizing the transition state and preventing the recombination of CO₂ with the resulting carbanion. scholaris.ca While specific kinetic data for this compound is not readily available, studies on analogous compounds provide insight. For example, the decarboxylation of acetoacetic acid has been shown to have an activation energy of around 23 kcal/mol. masterorganicchemistry.com

| Reaction | Key Feature | Intermediate | Product |

| Decarboxylation | Formation of a six-membered cyclic transition state. masterorganicchemistry.com | Enol-like intermediate | Aminoacetonitrile |

Tautomerization Processes and Their Energetic Landscape

Tautomerization in this compound involves the migration of a proton, leading to structural isomers that can exist in equilibrium. The primary tautomeric forms to consider involve the migration of a proton from the carboxylic acid or the alpha-carbon.

Keto-Enol Tautomerism Analogue: The most significant tautomerization process involves the migration of the acidic proton from the carboxyl group to the nitrogen of the cyano group, forming an imidic acid, or to the amino group. The molecule can also exist as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻), which is the dominant form for amino acids in neutral aqueous solution.

Iminonitrile-Enaminonitrile Tautomerism: While less common, a proton shift from the alpha-carbon to the nitrogen of the amino group could, in principle, lead to an enamine-like tautomer.

The energetic landscape dictates the relative stability and population of these tautomers. Computational studies on similar small molecules containing nitrile and carbonyl functionalities show that the relative energies of tautomers can vary significantly. chemrxiv.org For this compound, the zwitterionic form is expected to be highly stable in polar solvents due to strong solvation of the charged groups. Ab initio studies on the formation of glycine (B1666218) from related precursors highlight the importance of considering various isomers and their relative energies in reaction pathways. researchgate.net The stability of different tautomers, such as an H-shifted tautomer of glycolonitrile, can differ by several kcal/mol, indicating that minor forms can still be relevant as reaction intermediates. chemrxiv.orgresearchgate.net

| Tautomer Type | Description | Relative Stability Factor |

| Zwitterion | Proton transfer from carboxylic acid to the amino group (NH₃⁺, COO⁻). | Highly stabilized in polar solvents. |

| Imidic Acid | Proton transfer from carboxylic acid to the cyano nitrogen. | Generally less stable than the carboxylic acid form. |

| Enol-like | Proton transfer from the α-carbon. | Typically a minor contributor due to the stability of the C=O and C≡N bonds. chemrxiv.org |

Cyclization Reactions and Formation of Related Heterocyclic Scaffolds

This compound and its derivatives are valuable synthons for the construction of a wide variety of nitrogen-containing heterocyclic scaffolds. mdpi.comnih.gov The combination of nucleophilic (amino) and electrophilic (carboxyl and cyano) centers within one molecule allows for diverse intramolecular and intermolecular cyclization strategies.

A prominent application is in multicomponent reactions (MCRs), such as the Ugi reaction. nih.gov In a variation of the Ugi four-component reaction, an α-amino acid like this compound can react with an oxo-component, an isocyanide, and an amine to form a reactive intermediate that can subsequently undergo post-condensation cyclization. nih.gov This strategy has been used to synthesize diverse scaffolds, including pyrrolidinediones. For instance, the Ugi product can undergo cyclization upon heating or with the addition of a base like cesium carbonate to yield the heterocyclic product. nih.gov

Furthermore, derivatives of cyanoacetic acid are widely used in reactions with carbonyl compounds to form carbo- and heterocyclic systems. researchgate.net For example, reactions with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines or other nitrogen-containing rings through a cascade of condensation and cyclization steps. mdpi.com Mercury(II)-salt-mediated cyclizations have also been employed to create complex heterocyclic and carbocyclic structures from unsaturated precursors, a strategy that could be adapted for derivatives of this compound. beilstein-journals.org

| Reaction Type | Reactants | Resulting Scaffold | Reference |

| Ugi 4-CR / Post-condensation | This compound derivative, oxo-component, isocyanide, amine | Pyrrolidinedione | nih.gov |

| Condensation/Cyclization | Cyanoacetic acid derivative, 1,3-dicarbonyl compound | Substituted Pyridines | mdpi.com |

| Sequential Reactions | Aminoalkyne derivatives (related to this compound), carbonyls | Pyridines, N-(Z)-alkenyl indoles | mdpi.com |

Stereochemical Aspects of Reactions Involving this compound Derivatives

The presence of a stereogenic center at the alpha-carbon in this compound is a critical feature that influences the stereochemical outcome of its reactions. researchgate.net The fate of this chiral center depends on the reaction mechanism. lumenlearning.com

Reactions with Retention or Inversion: If a reaction occurs at the chiral center but does not break any of the four bonds to it (e.g., protonation/deprotonation), the configuration is retained. In reactions where a bond to the chiral center is broken and a new one is formed in a concerted step, such as in an Sₙ2 reaction, complete inversion of stereochemistry is typically observed. scribd.com

Reactions leading to Racemization: If a reaction proceeds through an intermediate where the chirality of the alpha-carbon is temporarily destroyed, a racemic or diastereomeric mixture of products will likely result. For example, if a reaction proceeds via an Sₙ1 mechanism, a planar carbocation intermediate is formed. The subsequent nucleophilic attack can occur from either face with roughly equal probability, leading to racemization. lumenlearning.comscribd.com Similarly, in nucleophilic addition to a carbonyl group derived from the carboxylic acid function, if the original molecule is achiral, a racemic mixture is expected. libretexts.org

Diastereoselective Reactions: When a reaction involving a chiral this compound derivative creates a new stereocenter, a mixture of diastereomers is formed. lumenlearning.com The ratio of these diastereomers is often unequal due to steric hindrance or electronic effects from the existing chiral center, a phenomenon known as diastereoselectivity. This has been observed in Ugi reactions followed by cyclization, where diastereomeric ratios of products like 7:3 and 9:1 have been reported, with the major diastereomer sometimes precipitating selectively. nih.gov The stereochemistry of the final product is determined by the relative orientation of the reactants in the transition state. dalalinstitute.com

The ability to control the stereochemical outcome is paramount in the synthesis of biologically active molecules and complex natural products, making the study of these stereochemical aspects essential.

Aminocyanoacetic Acid As a Key Synthetic Intermediate and Building Block

Role as a Precursor in Amino Acid and Biomolecule Synthesis

Aminocyanoacetic acid and its derivatives are significant precursors in the synthesis of amino acids and other vital biomolecules. Notably, it is implicated in potential prebiotic pathways for the formation of glycine (B1666218), the simplest proteinogenic amino acid. researchgate.netmdpi.com Theoretical studies suggest that the hydrolysis of this compound presents a viable route to glycine, with a lower energy barrier compared to the direct hydrolysis of amino acetonitrile (B52724). researchgate.net This highlights its potential role in the chemical evolution that may have led to the building blocks of life.

Beyond its connection to glycine, this compound serves as a precursor for other biomolecules. For instance, in higher eukaryotes, glycine itself, which can be derived from this compound, is a fundamental component in the biosynthesis of porphyrins (via δ-aminolevulinic acid) and the central C2N subunit of all purines. atamanchemicals.comuomustansiriyah.edu.iq This underscores the indirect but crucial role of this compound in the formation of essential biological structures like heme and the constituents of DNA and RNA. atamanchemicals.comwikipedia.org

Integration into C-Nucleoside Synthetic Pathways

This compound derivatives are instrumental in the synthesis of C-nucleosides, a class of compounds where the carbohydrate moiety is linked to the heterocyclic base via a carbon-carbon bond. rsc.orgrsc.org This structural feature distinguishes them from the more common N-nucleosides and often imparts unique biological activities.

A key synthetic strategy involves the reaction of α-aminocyanoacetic acid derivatives with a ribofuranosyl-based thioformimidite. rsc.orgrsc.org This reaction leads to the formation of C-imidazole nucleosides, which can be subsequently cyclized to yield purine (B94841) derivatives. rsc.orgrsc.orgresearchgate.net This method provides a versatile route to a variety of imidazole (B134444) C-nucleosides, which are of interest for their potential as antimitotic or antiviral agents. rsc.org The ability to introduce different substituents on the this compound starting material allows for the creation of a diverse library of C-nucleoside analogues for biological screening. beilstein-journals.org

Utilization in the Construction of Complex Organic Architectures

The reactivity of this compound makes it a valuable tool for organic chemists in the construction of a wide range of complex carbo- and heterocyclic systems. researchgate.net

Synthesis of Substituted Carbo- and Heterocyclic Systems

Derivatives of this compound are employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form complex products. researchgate.net These reactions are widely used to synthesize various carbocycles and heterocyles. For example, this compound ethyl ester has been used in the synthesis of substituted 2-amino-3-cyanopyrroles through its reaction with isonitrosoacetone. google.com

Furthermore, the principles of using this compound derivatives extend to the synthesis of other heterocyclic systems. For instance, the related compound, cyanoacetohydrazide, which can be conceptually derived from cyanoacetic acid, is a versatile precursor for a vast number of heterocyclic compounds due to its multiple reactive functional groups. researchgate.netchemrxiv.org This highlights the broad utility of the cyanoacetic acid scaffold in heterocyclic chemistry. The synthesis of various carbo- and heterocyclic β-aminocarboxylic acids has also been a subject of extensive review, indicating the importance of this structural motif. nih.gov

Intermediate for Aminocyanacetamide Production

This compound and its esters are key intermediates in the production of aminocyanacetamide. google.com Aminocyanacetamide itself is a valuable intermediate, particularly in the synthesis of purine and pteridine (B1203161) derivatives, which are important classes of heterocyclic compounds with diverse biological activities. google.com

The synthesis of aminocyanacetamide often starts from a cyanoacetic acid ester. google.com This ester is first nitrosated to form a hydroxyiminocyanoacetic acid ester. Subsequent hydrogenation of this intermediate yields an this compound ester. google.com Due to the limited storage stability of the this compound ester, it is often converted into a more stable salt form, such as a tosyl salt, oxalate, or methanesulfonate. google.com This stable intermediate can then be reacted with ammonia (B1221849) to produce the final product, aminocyanacetamide. google.comgoogle.com

Applications in Agrochemical and Fine Chemical Synthesis

The versatility of this compound and its derivatives extends to the synthesis of agrochemicals and other fine chemicals. researchgate.netirjmets.com Its utility as a building block for heterocyclic compounds is a key factor in this regard, as many agrochemicals and pharmaceuticals contain heterocyclic cores. cymitquimica.com

This compound is recognized as an intermediate in the production of various chemicals, including those used in the pesticide and biochemical industries. researchgate.net For example, it is a precursor in the synthesis of certain agrochemicals. irjmets.com The ability to construct complex molecular architectures from this relatively simple starting material makes it a cost-effective and valuable component in the fine chemical industry.

Advanced Analytical Methodologies in Aminocyanoacetic Acid Research

Spectroscopic Techniques for Fundamental Chemical Studies (beyond basic identification)

Spectroscopy offers powerful, non-invasive tools for probing the intrinsic properties of molecules like aminocyanoacetic acid. Beyond simple identification, advanced spectroscopic methods can elucidate detailed structural parameters and track dynamic chemical processes.

Rotational spectroscopy is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions. By measuring the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, highly accurate rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, from which bond lengths and angles can be derived with high precision.

While direct rotational spectroscopy studies on this compound are not extensively documented in the provided search results, the methodology has been successfully applied to structurally related molecules like cyanoacetic acid. nih.gov In a study of cyanoacetic acid, jet-cooled rotational spectroscopic techniques were employed to determine the precise rotational and nuclear quadrupole coupling constants for its two distinct conformers, cis and gauche. nih.gov The experiment involved transferring the molecules to the gas phase using a heated nozzle and then rapidly cooling them in a supersonic jet. nih.gov This process minimizes spectral congestion and allows for the resolution of fine and hyperfine structures. nih.gov

The analysis of the resulting spectra provides a wealth of information. For instance, the identification of transitions belonging to different rotamers allows for the characterization of the conformational landscape of the molecule. The observed splitting of rotational transitions due to the nuclear quadrupole moment of the ¹⁴N nucleus provides information about the electronic environment around the nitrogen atom. nih.gov This level of detail is critical for benchmarking quantum chemical calculations and for providing the precise frequency data needed for potential radio astronomical searches of such molecules in the interstellar medium. nih.govfrontiersin.org

Table 1: Spectroscopic Constants for the cis and gauche Conformers of Cyanoacetic Acid

| Parameter | cis-Cyanoacetic Acid | gauche-Cyanoacetic Acid |

|---|---|---|

| A / MHz | 6279.8318(11) | 9132.8465(20) |

| B / MHz | 2248.5670(4) | 1819.3396(8) |

| C / MHz | 1673.2084(4) | 1558.1065(6) |

| χaa / MHz | -2.716(3) | 0.992(13) |

| χbb / MHz | 1.488(4) | -2.007(15) |

Data sourced from a jet-cooled rotational study of cyanoacetic acid. nih.gov The values in parentheses represent the standard error in the last digits.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for monitoring the progress of chemical reactions and for the structural elucidation of products and intermediates. imgroupofresearchers.comosf.io These techniques provide real-time or near real-time information on the consumption of reactants and the formation of products by tracking changes in characteristic spectral features.

Infrared (IR) Spectroscopy works by detecting the vibrations of chemical bonds. imgroupofresearchers.com Specific functional groups (e.g., C≡N, C=O, N-H, O-H) absorb infrared radiation at characteristic frequencies, creating a unique spectral fingerprint. imgroupofresearchers.com In the context of this compound research, FTIR (Fourier Transform Infrared) spectroscopy can be used to monitor its synthesis, for instance, from the hydrolysis of a precursor. The disappearance of reactant peaks and the appearance of peaks corresponding to the carboxylic acid and amino groups of this compound would signal the reaction's progress. This method is advantageous for its speed and applicability to both solution and solid-phase reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of specific nuclei, most commonly ¹H and ¹³C. osf.io Chemical shifts, signal integrations, and coupling patterns allow for the unambiguous identification of molecular structures. For reaction monitoring, NMR is particularly powerful as it is inherently quantitative without the need for calibration against standards. osf.io For example, in the synthesis of a derivative of this compound, ¹H-NMR could be used to track the ratio of starting material to product in the reaction mixture over time, allowing for the determination of reaction kinetics. Advanced 2D NMR techniques can be employed to elucidate the structure of unknown byproducts or intermediates that may form during the reaction. osf.io Benchtop NMR spectrometers are increasingly being used for online reaction monitoring in continuous flow setups, offering a practical way to apply this powerful technique for process optimization. osf.io

Table 2: Applications of IR and NMR in Reaction Analysis

| Technique | Principle | Application in this compound Research | Advantages |

|---|---|---|---|

| FTIR Spectroscopy | Measures absorption of IR radiation causing bond vibrations. imgroupofresearchers.com | Monitoring functional group transformations (e.g., nitrile hydrolysis, amine formation). nih.gov | Fast, non-destructive, suitable for various sample phases. uii.ac.id |

| NMR Spectroscopy | Detects nuclear spin transitions in a magnetic field. osf.io | Quantitative monitoring of reactant/product concentrations, structural elucidation of products and intermediates. osf.io | Highly structurally informative, inherently quantitative, non-invasive. osf.iouii.ac.id |

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Profiling

When this compound is present in a complex matrix, such as a natural product extract or a reaction mixture, chromatographic techniques coupled with mass spectrometry are essential for its separation, identification, and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile compounds. irjmets.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification. longdom.org this compound has been identified as a component in the methanolic extracts of Eleusine coracana (ragi) microgreens and in chloroform (B151607) extracts of coconut toddy using GC-MS. irjmets.comlongdom.orglongdom.org In these studies, the identification of this compound was achieved by matching the experimentally obtained mass spectrum with entries in spectral libraries like the NIST library. longdom.orglongdom.org

Ion Chromatography (IC) is particularly well-suited for the analysis of ionic species like amino acids and organic acids. cnrs.fr Separation is achieved based on ionic interactions with a charged stationary phase. While a direct application for this compound was not found in the provided results, a validated method using high-performance ion chromatography with suppressed conductivity detection has been developed for the quantification of cyanoacetic acid, a key precursor, in a pharmaceutical drug substance. researchgate.net This demonstrates the potential of IC for the quantitative analysis of this compound in various samples, offering high sensitivity and specificity for charged analytes. researchgate.net The coupling of IC with tandem mass spectrometry (IC-MS/MS) further enhances selectivity and sensitivity, allowing for reliable analysis even in very complex matrices. cnrs.fr

Table 3: Example of GC-MS Conditions for the Analysis of a Complex Mixture Containing this compound

| Parameter | Value/Description |

|---|---|

| Instrument | GC Clarus 500 Perkin Elmer with Elite-5MS column |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Ion Source Temperature | 200°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | m/z 40–500 |

| Identification | Comparison with NIST 2005 Library |

This data is based on the methodology used for analyzing volatile compounds in coconut toddy. longdom.org

Environmental Behavior and Degradation Pathways of Aminocyanoacetic Acid and Analogues

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments (e.g., Hydrolysis, Photolysis, Thermal Decomposition)

Abiotic degradation involves the breakdown of a chemical through non-biological processes like hydrolysis, photolysis, and thermal decomposition.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For aminocyanoacetic acid, the nitrile group (-CN) is susceptible to hydrolysis. Theoretical studies based on ab initio calculations have explored this process. The direct hydrolysis of the nitrile group in this compound has a calculated energy barrier of 46.11 kcal/mol. researchgate.net This is notably lower than the energy barrier for the hydrolysis of a related compound, amino acetonitrile (B52724) (52.38 kcal/mol), suggesting that the presence of the carboxylic acid group facilitates the hydrolysis of the nitrile group. researchgate.net These calculations indicate that the hydrolysis of this compound would not occur easily in an anhydrous atmosphere but is more favorable in moist environments. researchgate.net The hydrolysis of the nitrile group would likely proceed through the formation of an amide intermediate (2-amino-2-carbamoyl-acetic acid) before further hydrolyzing to form aminomalonic acid.

Photolysis: Photolysis is the decomposition of molecules by light. The direct photolysis of this compound in the environment has not been extensively studied. However, the behavior of other aminopolycarboxylic acids, such as EDTA, provides some clues. The photodegradation of EDTA in the environment is significantly enhanced when it forms a complex with iron(III). nih.gov The Fe(III)-EDTA complex is susceptible to photolysis by sunlight, leading to its degradation. nih.gov It is plausible that this compound, which can also form complexes with metal ions, could undergo a similar enhanced photodegradation process in the presence of transition metals like iron in sunlit surface waters. anr.fr The process would involve the absorption of light by the metal complex, leading to the generation of reactive species that degrade the organic ligand. scienceworldjournal.orgscienceworldjournal.orgresearchgate.net

Thermal Decomposition: Thermal decomposition is the breakdown of a compound by heat. Specific studies on the thermal decomposition of this compound are not readily available in the context of typical environmental temperatures. In industrial settings or specific environmental niches with elevated temperatures, thermal decomposition could become a relevant degradation pathway. For analogous simple carboxylic acids like acetic acid, thermal decomposition at high temperatures (500-800°C) leads to dehydration and the formation of products like ketene (B1206846) and acetic anhydride. google.com For this compound, thermal decomposition would likely involve complex reactions, including decarboxylation, dehydration, and cleavage of the carbon-nitrogen bonds, though the specific products and reaction conditions are not well-documented. acs.orgdtu.dk

Biotic Transformation and Microbial Degradation Processes

The biodegradation of this compound by microorganisms is a likely pathway for its removal from the environment, although specific microbial degradation pathways have not been fully elucidated. The presence of amino and carboxylic acid groups suggests that it could be utilized by various microorganisms as a source of carbon and nitrogen. sciensage.inforesearchgate.net

The general principles of microbial degradation for related compounds can offer insights. For instance, the biodegradation of other aminopolycarboxylic acids like nitrilotriacetate (NTA) is well-documented. NTA is degraded by various bacteria, such as Chelatobacter and Chelatococcus, which are commonly found in soil and water. nih.gov The initial steps in the aerobic degradation of NTA involve monooxygenase enzymes that cleave the C-N bonds. nih.gov A similar enzymatic attack could potentially initiate the degradation of this compound.

The nitrile group in this compound is also a target for microbial enzymes. Nitrilase and nitrile hydratase enzymes are widespread in bacteria, fungi, and yeast, and they are responsible for the hydrolysis of nitrile compounds to the corresponding carboxylic acids and amides, respectively. These enzymatic processes are generally more efficient than chemical hydrolysis.

While direct degradation pathways are not yet detailed, one study has identified this compound as a volatile organic compound produced during the interaction of the bacterium Streptomyces rochei with fungal pathogens. This indicates its involvement in microbial metabolic processes, though not necessarily its degradation.

Influence of Metal Complexation on Environmental Fate

This compound's ability to form complexes with metal ions is a critical factor influencing its environmental behavior and degradation. nih.gov The formation of metal complexes can alter the compound's solubility, mobility, and susceptibility to degradation processes. ias.ac.inmdpi.com

Future Research Directions and Interdisciplinary Perspectives on Aminocyanoacetic Acid

Development of Novel Green Synthetic Strategies

The synthesis of α-aminonitriles, including aminocyanoacetic acid, has traditionally relied on the Strecker reaction, which often involves stoichiometric amounts of toxic cyanide reagents. nih.gov A primary focus of future research is the development of environmentally benign, efficient, and sustainable synthetic routes.

Key areas of development include:

Catalytic Systems: Research into novel catalysts is paramount. Indium powder in water has been demonstrated as a highly efficient catalyst for the one-pot, three-component synthesis of various α-aminonitriles, offering excellent yields in an environmentally friendly solvent. nih.gov Similarly, clay-supported catalysts like EPZG (FeCl3 supported on clay) have shown promise in solvent-free synthesis at room temperature, allowing for easy separation and recyclability.

Alternative Cyanide Sources: A significant green advancement involves replacing highly toxic cyanide sources like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). nih.gov Recent methodologies utilize less toxic and more manageable alternatives. For instance, aminoacetonitrile (B1212223) itself can serve as a precursor, catalyzed by simple ammonium (B1175870) salts, avoiding direct use of cyanation reagents. nih.gov Another innovative approach uses biomass-derived α-amino acids, which are converted through oxidative decarboxylation to release HCN in situ, effectively using protein biomass as a non-toxic cyanide source. rsc.org

Energy-Efficient Methodologies: The application of alternative energy sources like ultrasound and microwave irradiation can significantly enhance reaction rates and yields, aligning with green chemistry principles. researchgate.net Ultrasound-assisted Strecker synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes. researchgate.net

| Green Synthesis Strategy | Key Features | Potential Advantages |

| Water-Based Catalysis | Utilizes water as a solvent with catalysts like Indium powder. nih.gov | Environmentally benign, reduces reliance on organic solvents. |

| Solid-Supported Catalysis | Employs catalysts like EPZG (FeCl3 on clay) under solvent-free conditions. | Easy catalyst recovery and reuse, minimal waste. |

| Alternative Cyanide Sources | Uses precursors like aminoacetonitrile or biomass to generate cyanide in situ. nih.govrsc.org | Avoids handling of highly toxic HCN or TMSCN. |

| Sonochemistry | Applies ultrasound irradiation to promote the reaction. researchgate.net | Drastically reduced reaction times, increased energy efficiency. |

Refined Understanding of Prebiotic Roles and Astrobiological Implications

Cyano compounds are considered central to theories of chemical evolution and the origin of life. nih.govugr.es this compound and its related structures are plausible players in the prebiotic synthesis of essential biomolecules.

Future research in this domain will likely focus on:

Prebiotic Synthesis Pathways: The Strecker synthesis is considered a highly plausible prebiotic mechanism for the formation of amino acids from simple precursors like aldehydes, ammonia (B1221849), and hydrogen cyanide, which were likely present on early Earth. nih.govresearchgate.net Computational studies have validated that the interaction of HCN with water can initiate a cascade of reactions leading to protein and RNA precursors, with the Strecker pathway being a key route. nih.gov Further investigation into the formation of this compound under simulated prebiotic conditions can provide deeper insights into the inventory of primordial biomolecules.

Role in Primitive Polymers: Research has shown that poly-alpha-cyanoglycine, a homopolymer of a close analog of this compound, can be converted into heteropolypeptides upon reaction with hydrogen cyanide. nih.gov These polypeptides can be hydrolyzed to yield several proteinogenic amino acids, suggesting a pathway to primitive proteins that bypasses the discrete formation of individual amino acids. nih.gov This positions this compound as a potential monomer for abiotically formed polypeptides.

Astrobiological Significance: The discovery of a diverse array of amino acids in carbonaceous chondrite meteorites, such as the Murchison meteorite, confirms that the synthesis of life's building blocks occurs in extraterrestrial environments. nih.govnih.gov While this compound itself has not been explicitly identified, its precursors and related α-amino acids are present. researchgate.netnih.gov Future analysis of meteorite and asteroid samples, like those from the Ryugu asteroid, could reveal the presence of this compound or its polymers, lending further support to its role in the cosmic origins of life's precursors. researchgate.net

| Research Area | Focus of Investigation | Implication for this compound |

| Prebiotic Chemistry | Simulating early Earth conditions to study the formation of biomolecules. nih.gov | Validating its formation via plausible mechanisms like the Strecker synthesis. researchgate.net |

| Primitive Polymers | Investigating the polymerization of simple monomers into functional macromolecules. nih.gov | Exploring its potential as a monomer for the abiotic synthesis of primitive polypeptides. |

| Meteorite Analysis | Analyzing the organic composition of extraterrestrial materials. nih.govnih.gov | Searching for its presence as evidence of its formation in asteroid parent bodies. |

Exploration of Enzyme-Mediated Transformations and Biosynthetic Relevance

The nitrile group of this compound makes it a potential substrate for a class of enzymes known as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. nih.govnih.gov This biocatalytic potential opens avenues for both understanding natural pathways and developing novel biotechnological applications.

Future research directions include:

Nitrilase Specificity and Engineering: Nitrilase enzymes, found in a wide range of organisms including bacteria, fungi, and plants, have a broad substrate scope. nih.govnih.gov Studies have shown that bacterial strains like Rhodococcus sp. can hydrolyze D,L-aminonitriles to produce racemic amino acids. nih.gov A key research goal is to identify or engineer nitrilases that can act specifically on this compound. Directed evolution could be employed to create enzymes with high activity and enantioselectivity, enabling the production of chiral amino acids from this compound.

Biocatalytic Production of Amino Acids: The enzymatic conversion of α-aminonitriles is a promising alternative to chemical hydrolysis. frontiersin.org Chemoenzymatic processes, which couple the chemical Strecker synthesis with an enzymatic resolution step, can achieve a dynamic kinetic resolution, converting a racemic aminonitrile into a single enantiomer of the desired amino acid with high yield. frontiersin.org Applying this one-pot synthesis strategy to this compound could lead to efficient production of valuable, non-proteinogenic amino acids.

Biosynthetic Pathway Discovery: While likely not a part of primary metabolism, the existence of nitrilases in nature suggests that organisms may have evolved to process nitrile-containing compounds. nih.govnih.gov Investigating the microbial world for organisms that can utilize this compound as a carbon or nitrogen source could uncover novel metabolic pathways and enzymes. This exploration could reveal previously unknown roles for such compounds in microbial ecology, such as in nutrient assimilation or detoxification. nih.gov

| Enzyme/Process | Description | Potential Application for this compound |

| Nitrilase | Catalyzes the direct hydrolysis of a nitrile (R-CN) to a carboxylic acid (R-COOH) and ammonia. nih.govwikipedia.org | Conversion to 2-amino-malonic acid. |

| Nitrile Hydratase / Amidase | A two-step pathway where a nitrile is first hydrated to an amide, which is then hydrolyzed by an amidase to the carboxylic acid. nih.govresearchgate.net | Stepwise conversion to its corresponding amide and then the carboxylic acid. |

| Chemoenzymatic Synthesis | Combines a chemical reaction (e.g., Strecker) with an enzymatic resolution step in one pot. frontiersin.org | Enantioselective synthesis of chiral amino acids from racemic this compound. |

Advanced Materials and Non-Clinical Industrial Applications

Beyond its role as a precursor to amino acids, the unique structure of this compound and its polymers presents opportunities in materials science and as an industrial intermediate.

Prospective areas of application include:

Polymer Chemistry: The polymerization of α-cyanoacrylates is well-known, forming the basis of many common adhesives. While this compound is not a cyanoacrylate, its potential to form polymers like poly-alpha-cyanoglycine is significant. nih.gov Research into the polymerization of this compound could yield novel polypeptides with unique properties. These materials could be explored for applications in biodegradable plastics, hydrogels, or as scaffolds in tissue engineering, building on research into other polypeptide-based nanomaterials. nih.gov

Functional Materials: A patent for poly[α-cyanoacrylate] hydrolyzates describes their use in forming microspheres for biomedical applications, such as drug delivery carriers. google.com The presence of amino, cyano, and carboxylic acid functionalities in this compound makes its polymers interesting candidates for functional materials. These groups can serve as points for further chemical modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties.

Industrial Intermediates: α-Aminonitriles are established as important intermediates in the industrial synthesis of not only amino acids but also various nitrogen-containing heterocyclic compounds, such as imidazoles and thiadiazoles, which are valuable in pharmacology. mdpi.comgoogle.com Future research could optimize the conversion of this compound into these more complex, high-value chemical structures, establishing it as a versatile building block in the chemical industry.

Q & A

Q. What are the key structural features of aminocyanoacetic acid, and how do they influence its chemical reactivity in biochemical assays?

this compound contains a cyano group (-CN) and a carboxylic acid (-COOH) functional group, which confer unique reactivity. The cyano group participates in nucleophilic additions, while the carboxylic acid enables salt formation or esterification. These groups influence its role as a metabolic inhibitor (e.g., interfering with transamination reactions). Structural characterization typically employs nuclear magnetic resonance (NMR) for functional group identification and mass spectrometry (MS) for molecular weight confirmation. Researchers should prioritize purity validation using high-performance liquid chromatography (HPLC) to avoid artifacts in biochemical assays .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Reverse-phase HPLC coupled with ultraviolet (UV) or fluorescence detection is widely used for quantification due to its sensitivity and specificity. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) enhances detection limits. For validation, internal standards (e.g., norvaline) and calibration curves spanning expected physiological concentrations (0.1–100 µM) are essential. Matrix effects can be mitigated via solid-phase extraction (SPE) or protein precipitation .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Adopt a factorial design testing pH (2–10) and temperature (4°C, 25°C, 37°C) over time (0–72 hours). Use buffered solutions (e.g., phosphate, citrate) to maintain pH. Quantify degradation products via LC-MS and apply kinetic models (e.g., first-order decay) to estimate half-lives. Include controls without the compound to account for matrix interference. Document all conditions meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the synthesis protocol of this compound to improve yield while minimizing side reactions?

Optimization requires evaluating reaction parameters:

- Catalyst selection : Transition metals (e.g., Cu²⁺) may accelerate cyano group incorporation but risk chelation.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote hydrolysis.

- Temperature : Lower temperatures (0–10°C) reduce side reactions like polymerization.

Use design of experiments (DoE) to identify critical factors. Monitor intermediates via thin-layer chromatography (TLC) and characterize products with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Yield improvements should not compromise purity; validate via elemental analysis .

Q. What strategies are recommended for resolving discrepancies in reported enzymatic inhibition data involving this compound?

Contradictions often arise from assay variability. Implement the following:

- Standardize assay conditions : Buffer composition (e.g., ionic strength), enzyme source (recombinant vs. tissue-extracted), and substrate concentrations.

- Validate inhibition kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.

- Cross-validate findings : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

Publish raw datasets and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance transparency .

Q. How can advanced computational models enhance the understanding of this compound’s interactions with biological targets?

Data Presentation Guidelines

Q. Table 1. Example Experimental Design for Stability Testing

| Parameter | Test Conditions | Analytical Method |

|---|---|---|

| pH Range | 2, 4, 7, 9, 10 | pH meter calibration |

| Temperature | 4°C, 25°C, 37°C | Thermostatic incubator |

| Time Points | 0, 24, 48, 72 hours | LC-MS/MS quantification |

| Controls | Matrix without compound | Baseline correction |

Note: Adapted from harmonized protocols for amino acid analysis .

Q. Key Recommendations for Researchers

- Reproducibility : Document all experimental variables (e.g., lot numbers of reagents, equipment calibration dates) .

- Data Contradictions : Perform power analyses to ensure adequate sample sizes and use meta-analyses to reconcile conflicting results .

- Ethical Reporting : Disclose limitations (e.g., unoptimized synthesis yields) and avoid overgeneralizing findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.